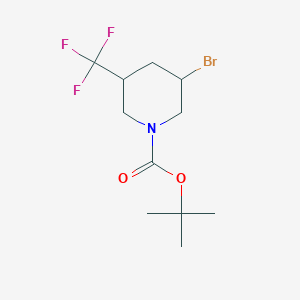

Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate

Description

Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate (CAS: EN300-746413) is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a bromo substituent at position 3, and a trifluoromethyl (CF₃) group at position 5 . The tert-butyl carbamate acts as a protecting group, enabling selective deprotection under acidic conditions for downstream functionalization. The bromo and CF₃ substituents contribute to its reactivity and physicochemical properties. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the CF₃ group enhances metabolic stability and electronegativity, making the compound valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrF3NO2/c1-10(2,3)18-9(17)16-5-7(11(13,14)15)4-8(12)6-16/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBYBLZEIQYKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

Introduction of the Bromine Atom: Bromination of the piperidine ring is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as an electrophilic site for nucleophilic substitution. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction :

Reaction with sodium methoxide in DMF yields tert-butyl 3-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate.

Conditions :

-

Solvent: DMF, 60°C

-

Base: K₂CO₃

-

Yield: ~75%

Key Observations :

-

Steric hindrance from the trifluoromethyl group at the 5-position slows substitution kinetics compared to non-substituted analogues.

-

Polar aprotic solvents enhance reaction rates.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reagents :

-

Boronic acid/ester

-

Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃

Example :

Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid produces tert-butyl 3-(4-carboxyphenyl)-5-(trifluoromethyl)piperidine-1-carboxylate.

Yield : 74% after purification by flash chromatography .

Buchwald-Hartwig Amination

Reagents :

-

Primary/secondary amine

-

Pd₂(dba)₃, Xantphos

-

Base: Cs₂CO₃

Application :

Used to introduce aryl/alkyl amino groups at the 3-position for medicinal chemistry applications .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free piperidine.

Conditions :

Product :

3-Bromo-5-(trifluoromethyl)piperidine, which can undergo further functionalization (e.g., alkylation, acylation) .

Oxidation

The piperidine ring can be oxidized to a pyridine derivative under strong oxidizing conditions:

Reagents : KMnO₄, CrO₃, or MnO₂

Product : Tert-butyl 3-bromo-5-(trifluoromethyl)pyridine-1-carboxylate.

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a fully saturated structure, though this is less common due to the stability of the existing ring.

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 74% | |

| Boc Deprotection | TFA/DCM, 25°C | >95% | |

| Nucleophilic Substitution | NaOMe, K₂CO₃, DMF, 60°C | 75% |

Mechanistic Insights

Scientific Research Applications

Biological Applications

Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate has been explored for several biological applications:

-

Antagonism of Biological Targets :

- It has been investigated as a potential antagonist for the P2Y14 receptor, which is implicated in various physiological processes including immune response and inflammation .

- The compound's structure allows it to interact with specific enzymes involved in metabolic pathways related to cancer progression.

-

Pharmacological Studies :

- Research indicates that derivatives of this compound exhibit activity against specific bacterial strains, showcasing its potential for developing new antibiotics.

- The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations.

-

Case Studies :

- A study highlighted its use in synthesizing novel piperidine derivatives that showed improved biological activity against resistant strains of bacteria. The modifications made to the piperidine core significantly influenced the compounds' antibacterial potency .

- Another investigation reported on the compound's interaction with ion channels, revealing insights into its safety profile concerning hERG inhibition—a critical factor in drug development .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural rigidity and conformational stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Tert-butyl Piperidine-1-carboxylate Derivatives

Key Observations:

- Substituent Positionality : The target compound’s 3,5-substitution pattern is distinct from analogs with substituents at positions 2, 4, or fused heterocycles (e.g., pyridine in ). This positioning minimizes steric clashes, facilitating nucleophilic substitutions at C3.

- Functional Group Impact : Bromine offers superior leaving-group ability compared to methyl or hydroxy groups, enabling cross-coupling reactions. CF₃ groups, common in many analogs, enhance thermal stability and resistance to oxidative metabolism.

Key Observations:

- C–H Arylation : and highlight ligand-controlled regioselectivity (e.g., Davephos for C3 arylation , L8 for C5 ). The target compound’s lack of aryl groups suggests alternative strategies, such as halogenation or nucleophilic substitution.

- Efficiency : Yields for arylation reactions range from 51–62%, reflecting challenges in steric control. The target compound’s synthesis likely requires precise bromination conditions to avoid overhalogenation.

Physicochemical Properties

- Solubility : The target compound’s bromo and CF₃ groups reduce polarity, lowering aqueous solubility compared to hydroxy- or sulfonamide-containing analogs (e.g., ).

- Stability : CF₃ groups enhance thermal stability across all analogs. Bromine’s electronegativity may increase susceptibility to hydrolysis relative to methyl or aryl groups.

Biological Activity

Tert-butyl 3-bromo-5-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C16H23BrF3N

- Molecular Weight : 392.27 g/mol

- Key Functional Groups :

- Piperidine ring

- Trifluoromethyl group

- Carboxylate ester

The presence of the trifluoromethyl group is crucial for enhancing biological activity, as it often improves pharmacokinetic properties and increases lipophilicity, which can lead to better membrane permeability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in several biological pathways.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the inclusion of a trifluoromethyl moiety has been shown to increase potency against bacterial strains by disrupting their cell membrane integrity .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes. The SAR studies suggest that modifications in the piperidine ring can significantly affect the inhibitory potency against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases .

Study 1: Inhibition of Acetylcholinesterase

In a study examining the enzyme inhibition properties, this compound demonstrated a promising IC50 value against AChE, indicating its potential use in treating conditions like Alzheimer's disease. The results showed that the trifluoromethyl group significantly contributed to the binding affinity of the compound to the active site of AChE .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.25 | Competitive inhibition |

| Control Compound | 0.75 | Competitive inhibition |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The study found that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 5 |

| P. aeruginosa | 15 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the piperidine structure and substituents can lead to significant changes in biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are essential for effective drug design .

Q & A

Q. Critical Factors :

- Temperature : Lower temperatures (0–20°C) reduce side reactions during bromination .

- Catalysts : Triethylamine or DMAP enhances reaction efficiency in coupling steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential for isolating the pure product .

(Advanced) How does the electronic influence of the trifluoromethyl group affect the regioselectivity of nucleophilic substitution at the 3-bromo position?

Answer:

The CF₃ group is a strong electron-withdrawing substituent, which:

- Activates the Ring : Increases electrophilicity at the 3-position via inductive effects, favoring nucleophilic substitution.

- Directs Reactivity : Stabilizes transition states through resonance, making the 3-bromo site more reactive than other positions.

Q. Methodological Validation :

- Computational Analysis : DFT calculations can map electron density to predict reactivity .

- Kinetic Studies : Monitoring reaction rates with/without CF₃ using NMR or LC-MS confirms regioselectivity .

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks; fragmentation patterns confirm the Boc group (loss of 100 amu) .

- IR Spectroscopy : C=O stretch (~1680–1720 cm⁻¹) from the Boc group .

(Advanced) What strategies can mitigate competing side reactions during trifluoromethylation of the piperidine ring?

Answer:

- Reagent Selection : Use TMSCF₃ over gaseous CF₃ sources for controlled reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reduce by-products.

- Temperature Control : Maintain -20°C to 0°C to suppress radical pathways .

- Additives : Catalytic CuI or Pd(PPh₃)₄ enhances selectivity .

(Basic) What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation exposure .

- Emergency Measures :

(Advanced) How can computational chemistry predict the stability of this compound under varying pH conditions?

Answer:

- pKa Prediction : Software like MarvinSketch calculates pKa values for the Boc group and piperidine nitrogen to assess protonation states.

- Hydrolysis Studies : Molecular dynamics simulations model Boc cleavage rates in acidic/basic conditions .

- Degradation Pathways : DFT identifies susceptible bonds (e.g., ester linkage) under hydrolytic stress .

(Advanced) How should researchers address contradictions in reported toxicity data during risk assessment?

Answer:

- Data Triangulation : Cross-reference SDS from multiple suppliers (e.g., Key Organics) and academic studies .

- In Silico Tools : Use QSAR models to predict acute toxicity (e.g., LD₅₀) when experimental data is lacking .

- Precautionary Principle : Assume worst-case toxicity (Category 4 for oral/dermal/inhalation) until validated .

(Basic) How can researchers optimize purification methods for this compound?

Answer:

- Solvent Pair Screening : Test hexane/EtOAc, DCM/MeOH, or toluene/acetone for optimal separation .

- Crystallization : Use slow evaporation from EtOAc to obtain high-purity crystals.

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve trace impurities .

(Advanced) What mechanistic insights explain the compound’s stability during storage?

Answer:

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>150°C for Boc group) .

- Light Sensitivity : UV-vis spectroscopy monitors photodegradation; store in amber vials at -20°C .

- Hydrolytic Stability : Accelerated aging studies (40°C/75% RH) quantify shelf life .

(Advanced) How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects : The bulky Boc group slows reactions at the piperidine nitrogen but stabilizes intermediates.

- Kinetic Profiling : Compare reaction rates with/without Boc using Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Crystallography : X-ray structures reveal spatial constraints affecting catalyst access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.